2-(4-chlorophenoxy)-N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a thienopyrazole group (4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl), which is a heterocyclic compound containing sulfur and nitrogen. It also has a chlorophenoxy group (4-chlorophenoxy), which is a phenol derivative with a chlorine atom and an ether linkage .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The thienopyrazole ring might participate in electrophilic substitution or addition reactions. The chlorophenoxy group could potentially undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its stability under different conditions .Scientific Research Applications
Antitumor Applications
- Novel fluoro-substituted benzopyrans and their derivatives have shown anticancer activity against lung cancer at low concentrations compared to reference drugs, indicating the potential of fluorine-substituted compounds in antitumor applications (Hammam et al., 2005).
- Synthesis and antitumor activity evaluation of certain N-substituted-2-amino-1,3,4-thiadiazoles demonstrated promising results, highlighting the antitumor potential of thiadiazole derivatives (Hamama et al., 2013).
Anti-inflammatory Applications
- New N-(3-chloro-4-fluorophenyl) derivatives with anti-inflammatory activity have been synthesized, indicating the effectiveness of chloro-fluorophenyl groups in developing anti-inflammatory agents (Sunder & Maleraju, 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[3-[[2-(4-chlorophenoxy)acetyl]amino]-4,6-dihydrothieno[3,4-c]pyrazol-2-yl]-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN4O3S/c23-15-3-7-17(8-4-15)31-11-21(30)26-22-18-12-32-13-19(18)27-28(22)10-20(29)25-9-14-1-5-16(24)6-2-14/h1-8H,9-13H2,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUAGQAGCSJGFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=C(C=C3)F)NC(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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